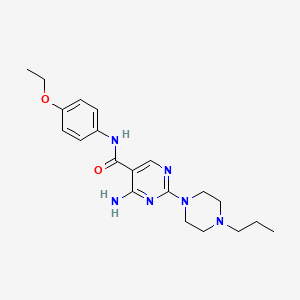
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-chloro-3-(trifluoromethyl)aniline, through a halogenation reaction.
Coupling Reaction: The intermediate is then coupled with 2-methylquinazolin-4-ol in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide: can be compared with other acetamide derivatives, such as:
Properties
Molecular Formula |
C18H13ClF3N3O2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methylquinazolin-4-yl)oxyacetamide |
InChI |
InChI=1S/C18H13ClF3N3O2/c1-10-23-15-5-3-2-4-12(15)17(24-10)27-9-16(26)25-11-6-7-14(19)13(8-11)18(20,21)22/h2-8H,9H2,1H3,(H,25,26) |
InChI Key |
XZQLYTNHCDNJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14963883.png)


![N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B14963898.png)
![5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14963906.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14963911.png)
![5-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14963924.png)
![ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14963944.png)
![N-(3-cyanophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B14963945.png)
![10'-Fluoro-5-(4-methoxyphenyl)-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14963957.png)
![N-(4-chloro-2-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B14963972.png)
![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B14963974.png)
![N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B14963984.png)
![5-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B14963990.png)
